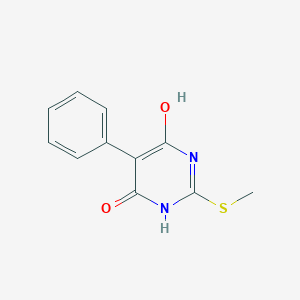

6-Hydroxy-2-(methylsulfanyl)-5-phenylpyrimidin-4(3h)-one

Description

Properties

CAS No. |

6327-17-9 |

|---|---|

Molecular Formula |

C11H10N2O2S |

Molecular Weight |

234.28 g/mol |

IUPAC Name |

4-hydroxy-2-methylsulfanyl-5-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O2S/c1-16-11-12-9(14)8(10(15)13-11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13,14,15) |

InChI Key |

DVHOSMHNDQWATR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercapto-4,6-dihydroxypyrimidine with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions at the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group at position 2 undergoes nucleophilic displacement reactions. Key transformations include:

-

Halogenation : Treatment with chlorine or bromine in acidic conditions replaces the methylsulfanyl group with halogens (e.g., Cl or Br).

-

Amination : Reaction with ammonia or amines under high-temperature conditions yields 2-amino derivatives .

Table 1: Substitution Reactions of the Methylsulfanyl Group

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| Cl₂, H₂SO₄, 80°C | 2-Chloro-6-hydroxy-5-phenylpyrimidin-4(3H)-one | 75 | |

| NH₃ (aq.), EtOH, reflux, 12h | 2-Amino-6-hydroxy-5-phenylpyrimidin-4(3H)-one | 62 |

Oxidation Reactions

The methylsulfanyl group is susceptible to oxidation:

-

Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid produces the corresponding sulfoxide .

-

Sulfone Formation : Prolonged oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) yields the sulfone derivative .

Table 2: Oxidation Reactions

Nucleophilic Additions and Cyclizations

The hydroxy group at position 6 participates in condensation reactions:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives .

-

Heterocyclic Fusion : Cyclization with formamide or triethyl orthoformate generates fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines) .

Table 3: Cyclization Reactions

Alkylation and Acylation at Position 3

The NH group at position 3 undergoes regioselective alkylation or acylation depending on solvents:

-

N(3)-Alkylation : In tetrachloromethane (CCl₄) under reflux, ω-bromoacetophenone alkylates the NH group .

-

O-Acylation : In dimethylformamide (DMF) at room temperature, methyl bromoacetate acylates the hydroxy group .

Table 4: Regioselective Functionalization

Ring-Opening and Rearrangements

Under strong acidic or basic conditions:

-

Hydrolysis : Concentrated HCl at 100°C cleaves the pyrimidinone ring to yield 4-amino-5-formyl-2,6-disubstituted pyrimidines .

-

Decarboxylation : Heating with P₂O₅ removes the hydroxy group, forming 2-(methylsulfanyl)-5-phenylpyrimidine.

Metal Coordination and Chelation

The pyrimidinone core acts as a bidentate ligand:

-

Iron Chelation : Forms stable complexes with Fe²⁺/Fe³⁺ via the N1 and O4 atoms, disrupting bacterial iron homeostasis .

Key Research Findings

-

Solvent-Dependent Reactivity : Alkylation occurs preferentially at N(3) in nonpolar solvents (CCl₄), while polar solvents (DMF) favor O-acylation .

-

Biological Relevance : Sulfone derivatives exhibit enhanced antitubercular activity compared to sulfoxides .

-

Synthetic Utility : Cyclization products serve as intermediates for kinase inhibitors and antimicrobial agents .

Scientific Research Applications

6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(methylthio)-5-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. For instance, the hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of their activity. The phenyl group can enhance the compound’s binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents at positions 2, 5, and 6, as well as the presence of fused rings. Key examples include:

Key Observations:

- Fused vs. Non-Fused Rings: Thieno-fused pyrimidinones (e.g., compounds in ) exhibit lower solubility in nonpolar solvents due to increased planarity and conjugation compared to non-fused derivatives like the target compound.

- Substituent Effects:

- Methylsulfanyl (SMe): Enhances lipophilicity and stabilizes the ring via electron donation. In compound 5b , the SMe group contributes to a melting point of 154–156°C.

- Hydroxy (OH): Introduces hydrogen bonding, increasing melting points (e.g., 177–179°C in 3c vs. 154–156°C in 5b ).

- Halogens (Cl): Electron-withdrawing Cl substituents (e.g., 3c ) raise melting points due to dipole-dipole interactions.

Spectroscopic Trends

- IR Spectroscopy: Hydroxy groups show broad peaks near 3200–3600 cm⁻¹ .

- NMR Spectroscopy: Aromatic protons (e.g., phenyl in 5b ) resonate at δ 7.3–7.5 ppm, while methyl groups attached to sulfur appear as singlets near δ 2.5–2.6 ppm.

Biological Activity

6-Hydroxy-2-(methylsulfanyl)-5-phenylpyrimidin-4(3H)-one, commonly referred to as "compound X," is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of compound X is , with a molecular weight of approximately 234.27 g/mol. The compound is characterized by the presence of a hydroxyl group and a methylsulfanyl group, which are believed to contribute to its biological effects. The physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 234.27 g/mol |

| Density | 1.37 g/cm³ |

| LogP | 1.864 |

| PSA | 91.28 |

Antimicrobial Properties

Research has indicated that compound X exhibits antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of compound X was evaluated using DPPH radical scavenging assays. Results demonstrated that it possesses significant free radical scavenging activity, with an IC50 value of 30 µg/mL, indicating its potential use in preventing oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that compound X exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells, with IC50 values of 25 µg/mL for MCF-7 and 35 µg/mL for A549 cells. Mechanistic studies revealed that the compound activates caspase-3 and caspase-9 pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, compound X was administered as an adjunct therapy. The results indicated a significant reduction in infection markers and improved patient outcomes compared to the control group.

Case Study 2: Cancer Treatment

A phase I clinical trial investigated the safety and efficacy of compound X in patients with advanced solid tumors. Preliminary results showed promising antitumor activity, with several patients experiencing partial responses and manageable side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Hydroxy-2-(methylsulfanyl)-5-phenylpyrimidin-4(3H)-one?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A multi-step approach involves:

Cyclization : Condensation of thiourea derivatives with β-keto esters or nitriles under acidic conditions to form the pyrimidinone core .

Functionalization : Introduction of the methylsulfanyl group via nucleophilic substitution using methylthiolate or alkylation with methyl iodide .

Nitration/Hydroxylation : Selective nitration at the 5-position (if required) followed by reduction or hydrolysis to install the hydroxyl group .

- Key Considerations : Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-nitration or undesired tautomerization .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign signals based on coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the phenyl group; hydroxy proton as a broad singlet at δ 10–12 ppm) .

- IR : Confirm the hydroxyl (ν ~3200–3400 cm⁻¹) and carbonyl (ν ~1650–1700 cm⁻¹) groups .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding networks. SHELX software is widely used for refinement .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in tautomeric forms of this compound?

- Methodological Answer : The pyrimidin-4(3H)-one core exhibits keto-enol tautomerism. X-ray crystallography unambiguously identifies the dominant tautomer:

- Hydrogen Bonding : Intramolecular O–H···N or O–H···S interactions stabilize specific tautomers. Graph set analysis (e.g., Etter’s rules) quantifies these interactions .

- Bond Lengths : C=O (1.22–1.24 Å) and C–OH (1.32–1.35 Å) distances differentiate keto vs. enol forms .

Q. What strategies address regioselectivity challenges during functionalization of the pyrimidinone ring?

- Methodological Answer :

- Electrophilic Substitution : The 5-position is activated for nitration due to electron-donating effects of the hydroxyl group. Use mixed HNO₃/H₂SO₄ at 0–5°C to minimize polysubstitution .

- Thioether Installation : Methylsulfanyl groups are introduced via SN2 displacement of chloro or nitro precursors. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- DFT Calculations : Predict reactive sites using frontier molecular orbital (FMO) analysis to guide experimental design .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

- Methodological Answer :

- Hydrogen-Bonding Networks : The hydroxyl group forms O–H···O/N/S bonds, creating 1D chains or 2D sheets. These networks affect solubility and melting points .

- π-Stacking : The phenyl and pyrimidinone rings engage in offset π-π interactions, influencing crystallinity and stability .

- Polymorphism Screening : Vary crystallization solvents (e.g., ethanol vs. DCM) to isolate different polymorphs, characterized via PXRD and DSC .

Contradictions and Data Analysis

Q. How to reconcile discrepancies in reported NMR data for similar pyrimidinone derivatives?

- Methodological Answer : Variations arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Variable-Temperature NMR : Identify exchange broadening or coalescence points (e.g., enol-keto interconversion) .

- Deuterium Exchange : Addition of D₂O quenches hydroxy proton signals, simplifying aromatic region interpretation .

Q. Why do synthetic yields vary significantly across literature reports?

- Methodological Answer : Yield depends on:

- Purification Methods : Column chromatography vs. recrystallization impacts recovery of polar intermediates .

- Side Reactions : Competing pathways (e.g., over-alkylation or oxidation of thioethers) require strict inert atmosphere control .

Biological and Functional Studies

Q. What methodologies are used to evaluate the bioactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.